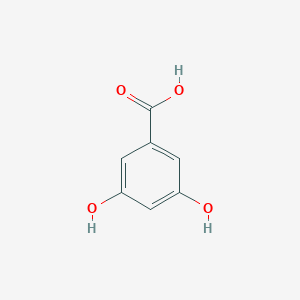
3,5-Dihydroxybenzoic acid
Katalognummer B128973
:
99-10-5
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: UYEMGAFJOZZIFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07687600B2
Procedure details


Ethyl-3,5-dihydroxybenzoate 1a (27.3 g, 150 mmol) was dissolved in acetone (750 mL). To this solution were added K2CO3 (20.7 g, 150 mmol) and 18-Crown-6 (1.9 g, 7.5 mmol) and stirred for 5 min. To this mixture, C8H17I (21.7 mL, 120 mmol) was added and stirred to reflux for 7 h. The reaction mixture was then cooled to room temperature and the solvent was evaporated to dryness. To this residue, water and ethyl acetate were added and stirred for 30 min. The organic layer was separated and aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine solution. The organic layer was evaporated to dry ness and purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane) to afford 14.5 g (33% yield) of 4. The major by-product of this reaction is the compound, where two octyl groups are added to the two phenolic groups of compound 1a. 1H NMR (400 MHz, CDCl3) δ 7.14 (s, 2H), 6.6 (t, J=2.2 Hz, 1H), 5.32 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 3.95 (t, J=6.6 Hz, 2H), 1.80-1.73 (quintet, 2H), 1.46-1.28 (m, 13H), 0.88 (t, J=6.8 Hz, 3H); 13C NMR (100 MHz, CDCl3) δ 166.8, 160.3, 156.8, 132.0, 109.0, 107.8, 106.9, 68.3, 61.3, 31.7, 29.3, 29.2, 29.1, 25.9, 22.6, 14.2, 14.0; GC/MS (m/z, r.i): 294 (M+, 68), 249 (12), 182 (100), 167 (8), 137 (25), 110 (12), 69 (12), 57 (8).





Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([OH:12])[CH:6]=1)C.C([O-])([O-])=O.[K+].[K+].C(I)CCCCCCC>CC(C)=O.C1OCCOCCOCCOCCOCCOC1>[OH:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([OH:12])[CH:8]=1)[C:4]([OH:13])=[O:3] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=CC(=C1)O)O)=O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
20.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
21.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)I
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 7 h
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this residue, water and ethyl acetate were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with water and brine solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry ness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
